![molecular formula C13H12N4O B2714732 (E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile CAS No. 475626-41-6](/img/structure/B2714732.png)
(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure analysis for “(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile” is not available in the searched resources .Chemical Reactions Analysis
The chemical reactions involving “(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile” are not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and molecular weight. The specific physical and chemical properties for “(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile” are not available in the searched resources .Scientific Research Applications
Catalysis and Synthesis
Compounds structurally related to "(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile" have been used as catalysts in organic synthesis. For instance, ZnFe2O4 nanoparticles have demonstrated effectiveness as catalysts in the synthesis of pyrazole derivatives, showcasing their potential in facilitating complex chemical reactions with environmental benefits such as excellent yields, short reaction times, and a simple workup process (Safaei‐Ghomi, Shahbazi-Alavi, & Heidari-Baghbahadorani, 2015).
Coordination Chemistry
Research into pyrazole-based ligands, similar in structure to the compound of interest, has led to the development of new zinc(II) complexes. These studies provide insights into the complex formation properties and potential applications in coordination chemistry, highlighting the versatility of pyrazole derivatives in forming various protonated mononuclear and dinuclear complexes (Malinkin et al., 2012).
Green Chemistry
Pyrazole derivatives have been employed in green chemistry applications, illustrating their role in environmentally friendly synthetic protocols. For example, ionic liquids have been used as catalysts for the synthesis of pyranopyrazoles, emphasizing the importance of pyrazole derivatives in developing sustainable chemical processes with high yields and lower environmental impact (Aliabadi & Mahmoodi, 2016).
Pharmaceutical Research
While direct applications in pharmaceutical research for the exact compound were not identified, related pyrazole derivatives have been explored for their potential biological activities, including as ligands in the development of metal complexes with possible therapeutic applications. This research underscores the broad potential of pyrazole compounds in the field of medicinal chemistry and drug design (Gupta, Guedes da Silva, & Pombeiro, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-[(E)-hydroxyiminomethyl]-3-phenylpyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c14-7-4-8-17-10-12(9-15-18)13(16-17)11-5-2-1-3-6-11/h1-3,5-6,9-10,18H,4,8H2/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYOOSKAUKKIGT-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NO)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/O)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile |
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